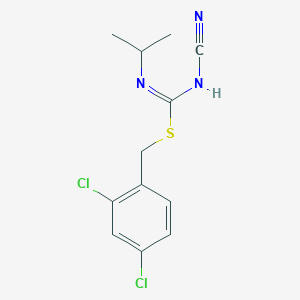
2,4-dichlorobenzyl N'-cyano-N-isopropylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate is a chemical compound with the molecular formula C12H13Cl2N3S and a molecular weight of 302.2 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of (2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves several steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with N-cyano-N’-propan-2-ylthiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated and stirred for several hours to yield the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sodium hydroxide, palladium on carbon), and specific temperatures and pressures to optimize the reaction outcomes .
Applications De Recherche Scientifique
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
(2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate can be compared with similar compounds, such as:
- (2,4-dichlorophenyl)methyl N-cyano-N’-methylcarbamimidothioate
- (2,4-dichlorophenyl)methyl N-cyano-N’-ethylcarbamimidothioate
These compounds share similar structures but differ in their alkyl substituents. The unique properties of (2,4-dichlorophenyl)methyl N-cyano-N’-propan-2-ylcarbamimidothioate, such as its specific reactivity and biological activity, make it distinct from its analogs.
Propriétés
Numéro CAS |
445385-88-6 |
|---|---|
Formule moléculaire |
C12H13Cl2N3S |
Poids moléculaire |
302.2g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C12H13Cl2N3S/c1-8(2)17-12(16-7-15)18-6-9-3-4-10(13)5-11(9)14/h3-5,8H,6H2,1-2H3,(H,16,17) |
Clé InChI |
ZAOBXKSJBWFHTR-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)N=C(NC#N)SCC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















